molecular formula C25H26N2O5S B394818 3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE

3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE

Cat. No.: B394818
M. Wt: 466.6g/mol
InChI Key: HIPTUULZSMPKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE is a complex organic compound with a unique structure that combines benzoylamino, diethylamino, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoylamino Group:

    Esterification: Finally, the esterification reaction is carried out to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The benzoylamino and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diethylamino group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzoylamino)phenyl 3-[(methylamino)sulfonyl]-4-methylbenzoate
  • 3-(Benzoylamino)phenyl 3-[(ethylamino)sulfonyl]-4-methylbenzoate
  • 3-(Benzoylamino)phenyl 3-[(propylamino)sulfonyl]-4-methylbenzoate

Uniqueness

3-BENZAMIDOPHENYL 3-(DIETHYLSULFAMOYL)-4-METHYLBENZOATE is unique due to the presence of the diethylamino group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds with different alkyl groups.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6g/mol

IUPAC Name

(3-benzamidophenyl) 3-(diethylsulfamoyl)-4-methylbenzoate

InChI

InChI=1S/C25H26N2O5S/c1-4-27(5-2)33(30,31)23-16-20(15-14-18(23)3)25(29)32-22-13-9-12-21(17-22)26-24(28)19-10-7-6-8-11-19/h6-17H,4-5H2,1-3H3,(H,26,28)

InChI Key

HIPTUULZSMPKBZ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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